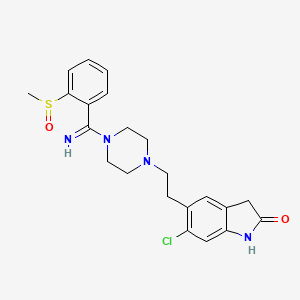
S-Methyl-dihydro-zip-SO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-dihydro-zip-SO is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of S-Methyl-dihydro-ziprasidone, which is known for its biological activities. This compound is particularly noted for its role in metabolic studies and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-dihydro-zip-SO typically involves the oxidation of S-Methyl-dihydro-ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The scalability of the process is achieved through continuous flow reactors and automated systems that monitor and adjust reaction conditions in real-time.
Análisis De Reacciones Químicas
Types of Reactions
S-Methyl-dihydro-zip-SO undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using strong oxidizing agents.
Reduction: Reduction back to S-Methyl-dihydro-ziprasidone using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Sulfone Derivatives: Formed through further oxidation.
Reduced Forms: S-Methyl-dihydro-ziprasidone, achieved through reduction reactions.
Aplicaciones Científicas De Investigación
S-Methyl-dihydro-zip-SO has a wide range of applications in scientific research:
Chemistry: Used as a model compound in oxidation-reduction studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of S-Methyl-dihydro-zip-SO involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound’s sulfoxide group plays a crucial role in its binding affinity and selectivity towards these receptors, influencing its pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
S-Methyl-dihydro-ziprasidone: The parent compound, known for its antipsychotic properties.
ZIP Sulfoxide: Another sulfoxide derivative with similar chemical properties.
N-Dealkyl ZIP Sulfone: A related compound formed through metabolic pathways.
Uniqueness
S-Methyl-dihydro-zip-SO stands out due to its specific sulfoxide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study, with promising implications for future research and development.
Propiedades
Número CAS |
194280-90-5 |
|---|---|
Fórmula molecular |
C22H25ClN4O2S |
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) |
Clave InChI |
HPOSSXUVDXJKJW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



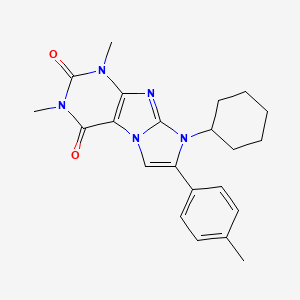

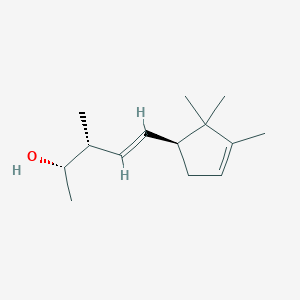



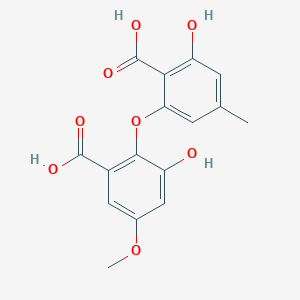
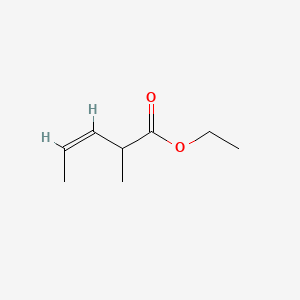
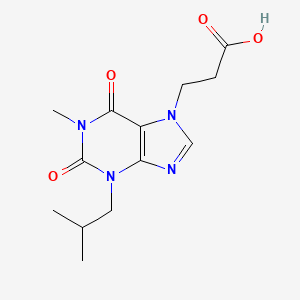

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)


